molecular formula C16H17ClN2O4S2 B2721345 N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941987-87-7

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No. B2721345
CAS RN: 941987-87-7
M. Wt: 400.89
InChI Key: KGTZXXDKTKWLGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

All the synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) .


Chemical Reactions Analysis

The synthesized compounds were further tested for biological activities (antioxidant, antibacterial, antifungal and α-glucosidase) . The antioxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .


Physical And Chemical Properties Analysis

The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Development of Novel Reagents : Research on related compounds like N-Ethyl-5-phenylisoxazolium-3′-sulfonate highlights its use as a spectrophotometric probe for identifying specific residues in proteins under appropriate conditions, suggesting potential for analytical applications in biochemistry and molecular biology (Llamas et al., 1986).

  • Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized, showing significant antibacterial and antifungal activities. This opens avenues for the development of new antimicrobial agents (Baranovskyi et al., 2018).

  • Corrosion Inhibition : Studies on triazole derivatives demonstrate their efficacy as corrosion inhibitors for metals in acidic media. Such compounds can be essential in developing protective coatings for metals used in various industries (Lagrenée et al., 2002).

  • Catalysis and Synthesis : Novel nano-sized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of polyhydroquinoline derivatives and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, highlighting their role in facilitating chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

  • Antiviral and Antimicrobial Agents : The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for antiviral activity offer potential applications in developing treatments against viral infections (Chen et al., 2010).

Mechanism of Action

The antibacterial results showed the compounds 3d and 3h as a significant bacterial inhibitor . The significant fungicidal activity was observed by compound 3a with the zone of inhibition up to 24 mm . When the effect was observed on α-glucosidase activity, the highest enzyme inhibition activity was observed by 3h (IC 50 ± SEM 134.4 ± 1.01 µg/mL) followed by 3c (IC 50 ± SEM = 157.3 ± 1.11 µg/mL) .

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests a promising future direction for the development of new therapeutic agents.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-10-15(11(2)20)24-16(18-10)19-14(21)4-3-9-25(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTZXXDKTKWLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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